Oral ampicillin exhibits low and erratic bioavailability, often reduced by food. Lenampicillin (CAS 86273-18-9) is an ester prodrug that overcomes these limitations.
Lenampicillin is a well-characterized, orally administered antibiotic and a prodrug of ampicillin. As a member of the penicillin class, it is designed as an ester to overcome the limited oral bioavailability of its parent compound, ampicillin. Following oral intake, Lenampicillin is rapidly hydrolyzed in the body to release ampicillin, enabling it to exert its antibacterial effect against a wide range of susceptible bacteria by inhibiting cell wall synthesis. This prodrug strategy is employed to achieve higher and more consistent systemic concentrations of ampicillin than is possible with direct oral administration of ampicillin itself.
Ampicillin prodrug with reported enhanced oral absorption for pharmacokinetic and infection model studies
Suitable as a bioavailability benchmark in oral beta-lactam formulation research
Supports tissue distribution investigations with reported skin penetration data
While Lenampicillin, Bacampicillin, and Pivampicillin are all prodrugs that deliver ampicillin, their pharmacokinetic profiles are distinct and not interchangeable. Factors such as the rate of absorption (Tmax), peak serum concentration (Cmax), and the effect of food on bioavailability differ significantly between these esters and the parent ampicillin. For example, the presence of food can significantly reduce the total absorption of ampicillin, a negative effect that is not observed with some of its prodrugs. These differences directly impact the resulting antibiotic concentration at the site of infection, meaning that substituting one compound for another can alter therapeutic outcomes and requires careful dose and regimen adjustments. Therefore, the choice of a specific prodrug like Lenampicillin is a deliberate formulation and clinical decision based on desired pharmacokinetic performance.
Oral ampicillin may yield significantly lower systemic exposure; reported peak serum levels differ substantially, which may alter infection model outcomes.
Talampicillin absorption is markedly impaired by food intake; lenampicillin’s reported fed-state Cmax is higher, supporting more consistent prandial-state exposure in research settings.
In vitro antibacterial spectrum may not directly transfer; reported activity of lenampicillin-derived ampicillin is broader against certain clinical isolates, which may affect model interpretation.
In a study with healthy volunteers, oral administration of Lenampicillin resulted in a mean peak serum concentration (Cmax) of ampicillin that was more than double that achieved with an equimolar dose of ampicillin itself. This demonstrates a significantly more efficient absorption and delivery of the active compound into the bloodstream.
| Evidence Dimension | Peak Serum Concentration (Cmax) of Ampicillin |
| Target Compound Data | 6.5 µg/mL (from a 400 mg oral dose of Lenampicillin) |
| Comparator Or Baseline | Ampicillin: 2.9 µg/mL (from an equimolar oral dose) |
| Quantified Difference | 124% higher Cmax than Ampicillin |
| Conditions | Oral administration in 41 healthy volunteers. |
A higher Cmax is critical for achieving therapeutic concentrations rapidly, which can be decisive for efficacy in treating acute infections.
In a comparative crossover study, Lenampicillin demonstrated the most rapid time to reach peak serum concentration (Tmax) when compared directly with another ampicillin prodrug, Bacampicillin, and a close in-class substitute, Amoxicillin. Lenampicillin achieved its peak concentration in just 0.6 hours, indicating faster absorption from the gastrointestinal tract.
| Evidence Dimension | Time to Peak Serum Concentration (Tmax) |
| Target Compound Data | 0.6 hours |
| Comparator Or Baseline | Bacampicillin: 0.7 hours; Amoxicillin: 1.4 hours |
| Quantified Difference | 14% faster than Bacampicillin; 57% faster than Amoxicillin |
| Conditions | Oral administration in six healthy, fasting volunteers. |
Faster absorption is essential for applications requiring a rapid onset of antibacterial action, making Lenampicillin a suitable choice for acute infection models.
In a direct comparison with other orally administered aminopenicillins, Lenampicillin produced the highest peak serum concentration (Cmax) of the active antibiotic. This suggests a superior efficiency in the overall process of absorption and hydrolysis to active ampicillin compared to both the related prodrug Bacampicillin and the commonly used alternative Amoxicillin, even when total drug exposure (AUC) was similar.
| Evidence Dimension | Peak Serum Concentration (Cmax) |
| Target Compound Data | 12.0 mg/L |
| Comparator Or Baseline | Bacampicillin: 9.7 mg/L; Amoxicillin: 7.6 mg/L |
| Quantified Difference | 24% higher than Bacampicillin; 58% higher than Amoxicillin |
| Conditions | Oral administration of comparable amounts in six healthy, fasting volunteers. |
For concentration-dependent killing or for treating infections in tissues with poor drug penetration, maximizing peak plasma concentration is a key procurement and formulation goal.
While the absorption of ampicillin is known to be significantly reduced by the presence of food, studies on ampicillin prodrugs show a key handling and formulation advantage. For instance, the total absorption of Pivampicillin, a closely related ampicillin ester, was not decreased by simultaneous food intake, whereas ampicillin's was. A study on Lenampicillin indicated that while Cmax and Tmax were altered by food, the total bioavailability (measured by AUC and urinary excretion) was not significantly influenced. This provides greater flexibility in dosing schedules and formulation design.
| Evidence Dimension | Effect of Food on Total Absorption (Bioavailability) |
| Target Compound Data | Bioavailability not significantly influenced by food |
| Comparator Or Baseline | Ampicillin: Total absorption is decreased by food |
| Quantified Difference | Lenampicillin offers more consistent total absorption regardless of food intake compared to Ampicillin. |
| Conditions | Oral administration with and without food in healthy volunteers. |
This property simplifies experimental protocols and formulation development, as dosing does not need to be strictly tied to a fasting state to ensure consistent systemic exposure.
For developing oral dosage forms intended to treat acute infections where achieving a high Cmax quickly is paramount for efficacy. The evidence shows Lenampicillin delivers ampicillin faster and at a higher peak concentration than ampicillin itself and other prodrugs like Bacampicillin.
When a research goal is to assess the in-vivo efficacy of ampicillin delivered at a high peak concentration via the oral route. Lenampicillin serves as a reliable tool to achieve systemic ampicillin levels that are significantly higher than those attainable with oral ampicillin or even other prodrugs.
As a reference compound for studying the absorption dynamics of ester prodrugs. Its rapid and high-yield conversion to ampicillin makes it a suitable candidate for building and validating PK/PD models that correlate drug exposure with antibacterial effect.
For research into oral antibiotic formulations where administration with food is a possibility. Lenampicillin's bioavailability is not significantly impacted by food, offering a key advantage over standard ampicillin, which shows reduced absorption when co-administered with a meal.
All applications require independent validation in target research models.